4-Chloroisoindoline
Overview
Description
4-Chloroisoindoline is an organic compound with the chemical formula C8H8ClN. It is a derivative of isoindoline, characterized by the presence of a chlorine atom at the fourth position of the isoindoline ring. This compound is known for its applications in pharmaceutical research and development due to its unique structural properties and biological activities .
Mechanism of Action
Target of Action
4-Chloroisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
It is suggested that isoindoline derivatives may act as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good absorption and bioavailability . They are predicted to be BBB permeant and P-gp substrates , which means they can cross the blood-brain barrier and are likely to be distributed throughout the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroisoindoline can be synthesized through various synthetic routes. One common method involves the reaction of isoindoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the isoindoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it back to isoindoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Isoindoline.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It has been investigated for its anticancer, antifungal, and antibacterial properties.
Industry: It is used in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Isoindoline: The parent compound without the chlorine substitution.
Isoindoline-1,3-dione: An oxidized form of isoindoline.
4-Bromoisoindoline: Similar to 4-Chloroisoindoline but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its unsubstituted counterpart .
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHJVLXLZOTUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564159 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-04-7 | |
Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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